N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide

medicinal chemistry pharmacophore design ADME prediction

Structurally minimalist phenyloxalamide entry point with unsubstituted N2-phenyl and hydroxy-methoxyalkyl N1 group. Absence of halogen (MW 266.29) and balanced HBD/HBA (3/5) makes it ideal for comparative ADME profiling against halogenated analogs. Deploy in GPR40 IP1 accumulation assays, DSC crystallization screening (PLA/PBA matrices), or IDO/TDO phenotypic cascades. For R&D only; procure initial 5–25 mg screening quantities.

Molecular Formula C13H18N2O4
Molecular Weight 266.297
CAS No. 1334369-58-2
Cat. No. B2635896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide
CAS1334369-58-2
Molecular FormulaC13H18N2O4
Molecular Weight266.297
Structural Identifiers
SMILESCC(CNC(=O)C(=O)NC1=CC=CC=C1)(COC)O
InChIInChI=1S/C13H18N2O4/c1-13(18,9-19-2)8-14-11(16)12(17)15-10-6-4-3-5-7-10/h3-7,18H,8-9H2,1-2H3,(H,14,16)(H,15,17)
InChIKeyHFPIXLVXTHBGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide (CAS 1334369-58-2): Structural Identity and Class Baseline for Procurement Evaluation


N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide is a synthetic unsymmetrical oxalamide derivative with molecular formula C₁₃H₁₈N₂O₄ and a molecular weight of 266.29 g·mol⁻¹ . It belongs to the broader phenyloxalamide class, a scaffold recognized in medicinal chemistry for GPR40 receptor modulation and anticonvulsant activity, as well as in polymer science as an organogelator and nucleating agent substructure [1][2]. The compound features a distinctive N1-(2-hydroxy-3-methoxy-2-methylpropyl) substituent—incorporating a tertiary alcohol, a methyl ether, and a branched methyl group—paired with an unsubstituted N2-phenyl ring. This specific substitution pattern confers a hydrogen-bond donor/acceptor profile and conformational flexibility that differentiates it from closely related oxalamide analogs carrying halogen, alkyl, heteroaryl, or extended aryl substituents. Currently, the compound is offered by commercial screening-compound suppliers and is classified for non-human research use only, with no therapeutic or veterinary application authorized .

Why Generic Substitution of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide with In-Class Analogs Carries Undefined Risk


Oxalamide derivatives with the same N2-phenyl core but divergent N1 substituents cannot be assumed interchangeable for research or industrial applications. The N1-(2-hydroxy-3-methoxy-2-methylpropyl) group in this compound contributes a unique combination of three hydrogen-bond donors (two amide NH, one tertiary OH), five hydrogen-bond acceptors, and seven rotatable bonds—a profile that differs measurably from analogs bearing 3-fluorophenyl, 4-ethylphenyl, pyridin-3-yl, or cyclopropyl replacements at the N1 or N2 positions . Within the phenyloxalamide class, even conservative substituent changes on the phenyl ring (e.g., H→F, H→SCH₃) have been shown to alter GPR40 agonist potency by orders of magnitude in patent exemplification data [1], and in diphenyloxalamide anticonvulsant series, N1-substituent variation shifts ED₅₀ values from <50 mg·kg⁻¹ to inactive [2]. Without compound-specific assay data, substituting this molecule with a structurally adjacent analog introduces undocumented risk in target engagement, physicochemical behavior, and downstream experimental reproducibility. The absence of publicly available primary bioactivity data for this specific compound further underscores that any substitution decision must be experimentally validated rather than inferred from class membership.

Quantitative Differentiation Evidence for N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide: Comparator-Based Procurement Guide


Hydrogen-Bond Donor/Acceptor Profile Differentiates Target Compound from Halogenated and Heteroaryl Oxalamide Analogs

The target compound presents a hydrogen-bond donor count (HBD = 3) and acceptor count (HBA = 5) that distinguish it from the closest commercially available N2-substituted analogs. This profile arises from the tertiary alcohol on the N1 substituent, which is absent in analogs lacking the 2-hydroxy-2-methyl motif. Relative to N1-(3-fluorophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide, which adds a fluorine HBA (HBA = 6) but retains HBD = 3, the target compound has a lower topological polar surface area and reduced halogen-associated lipophilicity . Compared with N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-phenyloxalamide (CAS 1396799-53-3, MW = 342.4), the target compound is 76 Da lighter and has fewer aromatic carbons, potentially conferring superior aqueous solubility and membrane permeability characteristics relevant to cell-based assay compatibility . No experimental logP, solubility, or permeability data were identified for this compound in any public database as of the search date.

medicinal chemistry pharmacophore design ADME prediction

GPR40 Receptor Pharmacological Class Membership Supported by Phenyloxalamide Patent SAR Data

Patent RU2488578C2 discloses a series of (carboxylalkylenephenyl)phenyloxamides as GPR40 receptor modulators with demonstrated blood glucose-lowering effects [1]. While the target compound (CAS 1334369-58-2) is not itself an exemplified molecule in this patent, it shares the core N1-substituted-N2-phenyloxalamide scaffold. Within the patent's exemplified series, conservative phenyl ring substitutions (H, F, Cl, Br, CF₃, OCH₃) produce GPR40 agonists spanning a wide potency range—from sub-micromolar to inactive—demonstrating that even minor structural modifications within this chemotype can drastically alter target engagement [1]. No GPR40 EC₅₀, IC₅₀, or binding data were located for the specific compound CAS 1334369-58-2 in ChEMBL, BindingDB, PubChem BioAssay, or the patent literature as of the search date.

GPR40 agonism type 2 diabetes insulin secretion glucose homeostasis

Anticonvulsant Pharmacophore Compatibility Evidenced by N1-Substituted Diphenyloxalamide In Vivo Efficacy Data

Nikalje et al. (2012) reported the synthesis and anticonvulsant evaluation of a series of N1-substituted-N2,N2-diphenyl oxalamides (compounds 3a–l) in Swiss albino mice using maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScPTZ) seizure models [1]. Several compounds in this series demonstrated ED₅₀ values below 50 mg·kg⁻¹ in the rat-MES test, with some exceeding the potency of standard anticonvulsant drugs. The pharmacophore elements identified include the diphenyloxalamide core with specific N1-aliphatic/heterocyclic substitution. The target compound (CAS 1334369-58-2) differs from the Nikalje series in two key respects: it is an unsymmetrical N1-monosubstituted-N2-monophenyl oxalamide rather than an N1-substituted-N2,N2-diphenyl oxalamide, and the N1 substituent is a 2-hydroxy-3-methoxy-2-methylpropyl group rather than the aliphatic, alicyclic, aromatic, or heterocyclic amines explored in the published series. No anticonvulsant screening data exist for the specific compound CAS 1334369-58-2.

anticonvulsant MES seizure model ScPTZ seizure model CNS drug discovery

Oxalamide-Class Nucleating Agent Potential for Polymer Crystallization: Structural Comparison with Validated Bis-Phenyloxalamide Nucleators

Oxalamide derivatives have been established as highly efficient nucleating agents for polylactide (PLA) and other biodegradable polyesters. Feng et al. (2018) demonstrated that N1,N1'-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) achieves a nucleation efficiency (NE) of approximately 50% in PLA at 0.5 wt% loading—nearly twice the NE of talc—and accelerates crystallization even under fast cooling at 50 °C·min⁻¹ [1]. More recently, Wu et al. (2025) showed that hydroxyl-terminated oxalamide derivatives (HO-OXA(n)-OH) with varying aliphatic chain lengths increase PLA crystallinity by up to 41% and reduce half-crystallization time at 135 °C to 2.7 minutes, with nucleation efficiency ranking as HO-OXA(6)-OH > HO-OXA(8)-OH > HO-OXA(4)-OH > HO-OXA(2)-OH [2]. The target compound (CAS 1334369-58-2) is a mono-oxalamide rather than a bis-oxalamide, possesses a single phenyloxalamide moiety, and contains both hydroxyl and methoxy terminal groups. Its structural relationship to the validated bis-oxalamide nucleators is distant; no experimental nucleating efficiency data exist for this compound. However, its hydroxyl-terminated architecture is conceptually aligned with the HO-OXA(n)-OH series, suggesting potential for exploratory evaluation.

polymer crystallization nucleating agent polylactide oxalamide

Recommended Application Scenarios for N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide Based on Current Evidence


Exploratory GPR40 Agonist Screening in Recombinant Cell-Based Assays

Given the phenyloxalamide class's validated GPR40 modulatory activity documented in patent RU2488578C2 [1], this compound is best deployed as an exploratory scaffold in recombinant GPR40 IP1 accumulation or calcium-flux assays (e.g., HEK293-GPR40 or CHO-GPR40 cell lines). Its unsubstituted N2-phenyl group and N1-hydroxy-methoxyalkyl substituent represent a structurally minimalist entry point within the phenyloxalamide chemotype—potentially useful for establishing baseline SAR before exploring substituted-phenyl or extended-aryl analogs. Users should include a reference GPR40 agonist (e.g., GW9508, linoleic acid) and at least one patent-exemplified phenyloxalamide comparator to contextualize any observed activity.

Physicochemical Benchmarking and ADME Profiling Against Halogenated Oxalamide Analogs

The compound's absence of halogen atoms, moderate molecular weight (266.29 g·mol⁻¹), and balanced HBD/HBA profile (3/5) make it a suitable candidate for comparative physicochemical profiling alongside halogenated analogs such as N1-(3-fluorophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide. Parallel determination of experimental logP (shake-flask or chromatographic), kinetic aqueous solubility, and Caco-2 or PAMPA permeability can quantify the impact of halogen substitution on the oxalamide scaffold's ADME properties. Such data would directly inform lead optimization decisions where halogen effects on lipophilicity and metabolic stability must be managed.

Mono-Oxalamide vs. Bis-Oxalamide Nucleation Efficiency Screening in Polylactide

The mono-oxalamide architecture of this compound stands in contrast to the extensively studied bis-oxalamide nucleating agents (e.g., OXA, HO-OXA(n)-OH series) [2][3]. A materials-science procurement scenario involves comparative DSC crystallization screening in PLA or poly(1,4-butylene adipate) matrices at controlled weight fractions (0.1–1.0 wt%), benchmarking nucleation efficiency and crystallization half-time against OXA under identical thermal protocols. This would address the unresolved question of whether a single oxalamide moiety with a hydroxyl-terminated N1 substituent can self-assemble into nucleating surfaces comparable to those formed by bis-oxalamide derivatives.

Chemical Probe for Enzyme Interaction and Metabolic Pathway Studies

Vendor documentation indicates potential utility in biochemical assays for studying enzyme interactions and metabolic pathways . In the absence of published target-engagement data, the most defensible near-term application is as a chemical probe in phenotypic or biochemical screening cascades—particularly where oxalamide-containing small molecules have shown activity (e.g., IDO/TDO inhibition, where phenyloxalamide fragments have been computationally linked to selectivity [4]). Procurement for this purpose should be limited to initial screening quantities (5–25 mg), with larger-scale acquisition contingent on positive hit confirmation in a defined assay.

Quote Request

Request a Quote for N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.